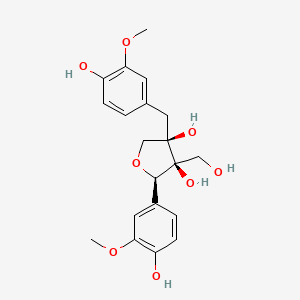
Massoniresinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Massoniresinol is a natural product that can be found in the herbs of Illicium burmanicum . It has a molecular formula of C20H24O8 and a molecular weight of 392.4 g/mol .
Synthesis Analysis
This compound is found in the roots of various plants, including poria and atractylodes . It is metabolized through a number of chemical reactions, including hydroxylation by cytochrome P450 enzymes, oxidation by CYP19, or conjugation with glucuronic acid .Molecular Structure Analysis
The structure of this compound has been determined to be (2R,3S,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol .Physical and Chemical Properties Analysis
This compound is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Wissenschaftliche Forschungsanwendungen
Massoniresinol, a lignan, was isolated from Pinus massoniana needles. Its structure was determined using NMR, mass, and CD spectroscopy (Shen & Theander, 1985).
Mass spectrometry has been utilized in natural products research as an initial step to identify chemical structures and guide efforts to isolate novel compounds, including lignans such as this compound (Mendonça et al., 2020).
Advanced mass spectrometry techniques have been developed for protein research and the study of biomolecules, which could include the analysis of this compound and its interactions with biological systems (Domon & Aebersold, 2006).
A study on the lignan content of Valeriana officinalis (valerian) roots identified several lignans, including this compound derivatives. These lignans were investigated for their potential contribution to the pharmacological activity of valerian (Schumacher et al., 2002).
The open representation of mass spectrometry data, including data on compounds like this compound, facilitates data management and interpretation in proteomics research (Pedrioli et al., 2004).
Resonant waveguide grating biosensors were used to study the cytoskeleton structure in cells, with implications for the analysis of this compound's effects on cell structures (Fang et al., 2005).
Mass spectrometry is applied in aging research, potentially including studies on the effects of natural compounds like this compound on aging processes (Schöneich, 2005).
Chemical constituents from Celastrus gemmatus Loes. leaves were studied, including this compound derivatives. These compounds may have pharmacological relevance (Feng et al., 2007).
Wirkmechanismus
Target of Action
Massoniresinol is a lignan, a type of phenolic compound found in various plants Lignans like this compound have been found to interact with various cellular targets, including receptors, enzymes, and signaling molecules .
Mode of Action
Lignans are known to interact with their targets in various ways, such as binding to receptors, inhibiting enzymes, or modulating signaling pathways .
Biochemical Pathways
Lignans like this compound are known to influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
It has been suggested that this compound is metabolized through a number of chemical reactions, including hydroxylation by cytochrome p450 enzymes, oxidation by cyp19, or conjugation with glucuronic acid .
Result of Action
Lignans like this compound are known to have various biological effects, including anti-inflammatory, antioxidant, and anti-proliferative activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like this compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of this compound. Specific studies on the influence of environmental factors on this compound’s action are currently lacking .
Biochemische Analyse
Biochemical Properties
Massoniresinol interacts with various enzymes and proteins in biochemical reactions. It has been shown to bind to adenosine receptors, which play a crucial role in many biochemical processes . The nature of these interactions involves the inhibition of hormone release, suggesting that this compound may act as a regulator of hormonal signaling .
Cellular Effects
The effects of this compound on cells and cellular processes are largely tied to its interactions with adenosine receptors. By binding to these receptors, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically adenosine receptors . This binding can lead to enzyme inhibition or activation, and changes in gene expression, thereby influencing cellular function .
Metabolic Pathways
This compound is metabolized through a number of chemical reactions, including hydroxylation by cytochrome P450 enzymes, oxidation by CYP19, or conjugation with glucuronic acid . These interactions can have effects on metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
(2R,3S,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O8/c1-26-16-7-12(3-5-14(16)22)9-19(24)11-28-18(20(19,25)10-21)13-4-6-15(23)17(8-13)27-2/h3-8,18,21-25H,9-11H2,1-2H3/t18-,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWZAVCISGQPJH-AQNXPRMDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2(COC(C2(CO)O)C3=CC(=C(C=C3)O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@]2(CO[C@@H]([C@]2(CO)O)C3=CC(=C(C=C3)O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural characterization of (-)-massoniresinol?
A1: (-)-massoniresinol is a lignan, a class of natural products found in plants. Its molecular formula is C20H24O6 and its molecular weight is 360.4 g/mol [, ]. While the provided abstracts do not provide full spectroscopic data, they mention the use of NMR and MS data for structural elucidation [, ].
Q2: Where has (-)-massoniresinol been found in nature?
A2: (-)-massoniresinol has been isolated from various plant sources. This includes the leaves of Sambucus sieboldiana [, ], the roots of Valeriana officinalis [], the roots of Saussurea lappa [], and the leaves of Celastrus gemmatus []. It has also been identified in Illicium burmanicum and Dolomiaea souliei [, ].
Q3: Has a pharmacokinetic study been performed on any (-)-massoniresinol derivative?
A3: Yes, a pharmacokinetic study has been conducted on (-)-massoniresinol 3α-O-β-D-glucopyranoside in rats following oral administration of a Valeriana amurensis extract. This study employed a validated ultra-high performance liquid chromatography with tandem mass spectrometry method for detection and quantification in rat plasma [].
Q4: Have any biological activities been reported for (-)-massoniresinol or its derivatives?
A4: While the provided abstracts do not directly describe biological activities for (-)-massoniresinol itself, its presence in Saussurea lappa, a plant used in traditional Chinese medicine for its anti-ulcer properties, suggests potential therapeutic applications []. Additionally, a study on Valeriana officinalis identified a novel olivil derivative, structurally similar to (-)-massoniresinol, with partial agonistic activity at A1 adenosine receptors []. This suggests that (-)-massoniresinol and its derivatives could possess interesting pharmacological properties warranting further investigation.
Q5: What analytical methods have been used to identify and quantify (-)-massoniresinol?
A5: Various chromatographic techniques have been employed for the isolation and purification of (-)-massoniresinol, including silica gel column chromatography, Sephadex LH-20 column chromatography, C18 reverse-phased silica gel, preparative TLC, and preparative HPLC []. Structural elucidation has been achieved through spectral analysis, primarily NMR and MS data [, ]. A study investigating (-)-massoniresinol 3α-O-β-D-glucopyranoside pharmacokinetics used ultra-high performance liquid chromatography with tandem mass spectrometry for its quantification in rat plasma [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

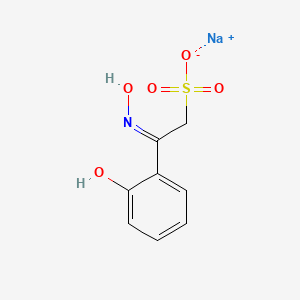
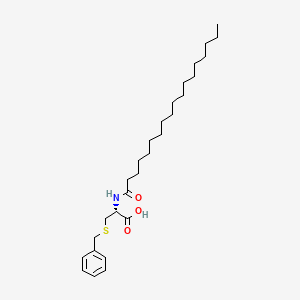
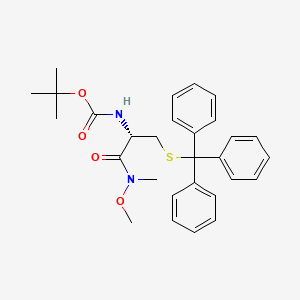
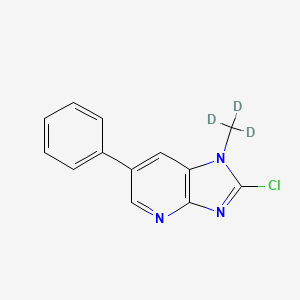
![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)
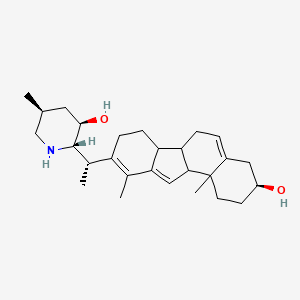
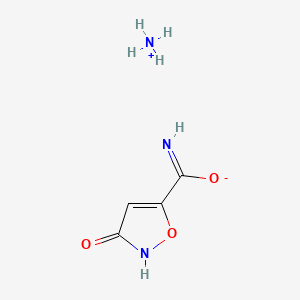
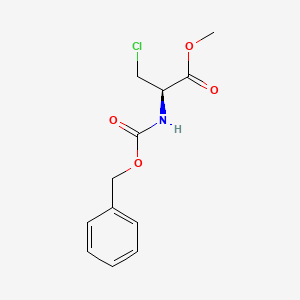

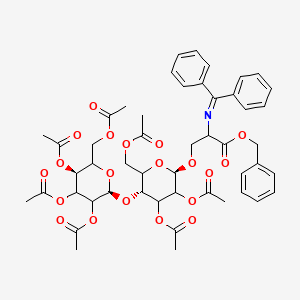
![2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561953.png)
![Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B561954.png)
![Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate](/img/structure/B561955.png)
